8-(2-hydroxyethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
The compound 8-(2-hydroxyethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a bicyclic purine core fused with an imidazole ring. Key structural features include:
- Position 8: A 2-hydroxyethyl group, enhancing hydrophilicity.
- Position 3: An isobutyl (2-methylpropyl) chain, contributing to lipophilicity.
- Positions 1, 6, 7: Methyl substituents, influencing steric and electronic properties.
Below, we compare its structure-activity relationships (SAR) with similar derivatives.
Properties
IUPAC Name |
6-(2-hydroxyethyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-9(2)8-20-14(23)12-13(18(5)16(20)24)17-15-19(6-7-22)10(3)11(4)21(12)15/h9,22H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGSYHPTJKULPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key SAR Insights
Position 8 Modifications
- Hydrophilic Groups (e.g., 2-Hydroxyethyl): The target compound’s 2-hydroxyethyl group may improve aqueous solubility compared to aryl or alkylpiperazinyl analogs (e.g., AZ-853, 3i). This could reduce blood-brain barrier penetration, contrasting with lipophilic derivatives like CB11 (2-aminophenyl) or morpholinylethyl (), which may enhance CNS targeting .
- Aryl and Piperazinyl Groups : Compounds with arylpiperazinyl chains (e.g., 3i, AZ-853) exhibit high 5-HT1A/5-HT7 receptor affinity, critical for antidepressant effects. The fluorophenyl moiety in 3i enhances receptor selectivity, while trifluoromethyl (AZ-861) increases metabolic stability but introduces side effects like lipid disturbances .
Position 3 Substituents
- Isobutyl vs. Alkyl Chains : The isobutyl group in the target compound and analog provides moderate lipophilicity, balancing membrane permeability and metabolic stability. In contrast, butyl (CB11) or isopentyl () chains may prolong half-life but risk hepatotoxicity .
Methylation at Positions 1, 6, 7
- Methyl groups at positions 1, 6, and 7 (common across analogs) stabilize the purine core, enhancing enzymatic resistance. For example, AZ-853/861 retain activity after repeated dosing due to this stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
